4-Bromophenylacetone

説明

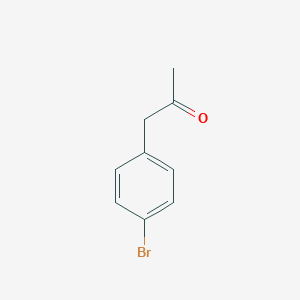

Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMMTXJMIJRUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352996 | |

| Record name | 4-BROMOPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6186-22-7 | |

| Record name | 4-BROMOPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenylacetone

CAS Number: 6186-22-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenylacetone, a chemical compound of interest in synthetic organic chemistry. The information presented herein is intended for a scientific audience for research and informational purposes only.

Chemical and Physical Properties

This compound, also known as 1-(4-bromophenyl)propan-2-one, is a halogenated aromatic ketone. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6186-22-7 | [1][2][3] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1][4] |

| Appearance | Light orange to Yellow to Green clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

| Boiling Point | 139 °C at 11 mmHg | [3] |

| Flash Point | 76 °C | [3] |

| Specific Gravity (20/20) | 1.42 | [3] |

| Refractive Index | 1.56 | [3] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This method involves the reaction of bromobenzene with chloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Bromobenzene

-

Chloroacetone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add a solution of bromobenzene (1.0 equivalent) and chloroacetone (1.05 equivalents) in anhydrous dichloromethane to the stirred suspension via the addition funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cautiously pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Applications in Chemical Synthesis

This compound is recognized primarily as a precursor in the synthesis of other chemical compounds. Its utility lies in the reactivity of the ketone functional group and the presence of the bromo-substituent on the phenyl ring, which allows for further chemical modifications.

It is important to note that this compound and related compounds are monitored by law enforcement agencies, such as the U.S. Drug Enforcement Administration (DEA), due to their use as precursors in the clandestine synthesis of controlled substances, including certain amphetamine derivatives.

Synthetic Pathway Diagram

The following diagram illustrates a generalized synthetic pathway where this compound serves as a key intermediate. This information is provided for academic and research purposes only. The synthesis of controlled substances is illegal and dangerous.

Caption: Synthetic pathway from bromobenzene to a substituted amphetamine derivative via this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational and educational purposes only. The synthesis and use of controlled substances are subject to strict legal regulations. All chemical syntheses should be carried out by qualified individuals in appropriate laboratory settings, in compliance with all applicable laws and safety regulations.

References

In-Depth Technical Guide: Physical Properties of 4-Bromophenylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromophenylacetone, also known by its IUPAC name, 1-(4-bromophenyl)propan-2-one. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is an aromatic ketone. Its physical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6186-22-7 | [1][2][3][4] |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2][4] |

| Appearance | Clear, slightly pale yellow to yellow liquid | [4] |

| Boiling Point | 139 °C at 11 mmHg | |

| Density (Specific Gravity) | 1.42 g/cm³ (at 20°C) | |

| Refractive Index | 1.56 | |

| Flash Point | 76 °C | |

| Solubility | Low solubility in polar solvents like water; more soluble in non-polar organic solvents such as chloroform, toluene, and dichloromethane.[5] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory protocols for determining the key physical properties of a compound like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds that are liquid at room temperature, this would involve freezing the sample first. A sharp melting point range is indicative of a pure compound, while impurities tend to lower and broaden the melting range.[6]

Methodology: Capillary Tube Method [7]

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary assembly are placed in a heating bath (such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus).[7]

-

Initial Determination: The sample is heated rapidly to get an approximate melting point.[6]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[8]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and the liquid turns into a vapor.[9] This property is crucial for distillation and purification processes.[10]

Methodology: Micro-Reflux Method [11]

-

Sample Preparation: A small volume (approx. 0.5 mL) of the liquid is placed in a small test tube with a magnetic stir bar.[11]

-

Apparatus Setup: The test tube is placed in a heating block on a stirrer hot plate. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.[11]

-

Heating and Observation: The liquid is gently heated and stirred. The boiling point is reached when the liquid is boiling, and a "reflux ring" of condensing vapor is visible on the test tube walls, level with the thermometer bulb.[11]

-

Measurement: The stable temperature reading on the thermometer at the point of gentle reflux is recorded as the boiling point.[11] It is important to also record the atmospheric pressure, as boiling point varies with pressure.[11][12]

Density Determination

Density is the mass of a substance per unit volume. It is a fundamental physical property used for substance identification and purity assessment.[13]

Methodology: Liquid Density Measurement [14]

-

Mass of Empty Container: An analytical balance is used to measure the mass of a clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder).[13]

-

Mass of Container with Liquid: The container is filled with the liquid sample to a precise volume mark. The total mass of the container and the liquid is then measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the total mass. The density is then calculated using the formula: Density = Mass / Volume.[13][15] The temperature at which the measurement is taken should always be recorded.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[16]

Methodology: Shake-Flask Method [17]

-

Sample Preparation: An excess amount of the solid solute (or liquid in this case) is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Separation: After agitation, the mixture is allowed to stand, letting the undissolved solute settle. A sample of the supernatant (the saturated solution) is carefully removed, often using a syringe with a filter to exclude any solid particles.

-

Analysis: The concentration of the solute in the filtered sample is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mol/L).

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary tube method.

Caption: Workflow for Melting Point Determination.

References

- 1. 1-(4-Bromophenyl)propan-2-one | C9H9BrO | CID 736332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 6186-22-7, this compound - chemBlink [ww.chemblink.com]

- 3. This compound | CAS#:6186-22-7 | Chemsrc [chemsrc.com]

- 4. This compound | 6186-22-7 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. southalabama.edu [southalabama.edu]

- 9. phillysim.org [phillysim.org]

- 10. vernier.com [vernier.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. m.youtube.com [m.youtube.com]

- 15. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 4-Bromophenylacetone for Researchers and Drug Development Professionals

Introduction

4-Bromophenylacetone, a halogenated aromatic ketone, serves as a pivotal intermediate in synthetic organic chemistry. Its versatile structure, featuring a reactive carbonyl group and a bromine-substituted phenyl ring, makes it a valuable building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications in the development of biologically active compounds, tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Core Molecular and Physical Properties

This compound, also known as 1-(4-bromophenyl)propan-2-one, possesses the chemical formula C₉H₉BrO. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 213.07 g/mol [1][2] |

| Chemical Formula | C₉H₉BrO[1][2] |

| CAS Number | 6186-22-7 |

| IUPAC Name | 1-(4-bromophenyl)propan-2-one |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 277.6 °C at 760 mmHg (predicted) |

| Melting Point | 48-50 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of bromobenzene with chloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Bromobenzene

-

Chloroacetone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.

-

Addition of Reactants: Slowly add a solution of bromobenzene (1 equivalent) in anhydrous dichloromethane to the stirred suspension. Following this, add chloroacetone (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The presence of the bromine atom and the ketone functionality in this compound makes it a versatile precursor for the synthesis of various pharmacologically active molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the ketone can be transformed into a variety of other functionalities.

Precursor to Anticonvulsant Agents

One notable application of this compound is in the synthesis of semicarbazone derivatives, which have demonstrated significant anticonvulsant activity. The ketone group of this compound can react with semicarbazide to form the corresponding this compound semicarbazone. Studies have shown that a number of 4-bromophenyl substituted semicarbazones exhibit potent anticonvulsant effects in various preclinical models, with some compounds showing a better safety profile than existing drugs like phenytoin.[1]

References

Elucidating the Structure of 4-Bromophenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-Bromophenylacetone. By detailing the analytical techniques and experimental protocols, this document serves as a critical resource for professionals in the fields of chemical research and drug development.

Introduction

This compound, with the chemical formula C₉H₉BrO, is an organic compound of interest in various research and development sectors.[1] Accurate structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. This guide outlines the key spectroscopic methods employed for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 1-(4-bromophenyl)propan-2-one |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| CAS Number | 6186-22-7 |

Spectroscopic Data and Analysis

The structural confirmation of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The expected signals for this compound are a singlet for the methyl protons, a singlet for the methylene protons, and a set of doublets for the aromatic protons.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | -CH₃ |

| ~3.6 | Singlet | 2H | -CH₂- |

| ~7.1 | Doublet | 2H | Ar-H (ortho to -CH₂CO) |

| ~7.4 | Doublet | 2H | Ar-H (ortho to Br) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the four unique aromatic carbons.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~29 | -CH₃ |

| ~49 | -CH₂- |

| ~121 | Ar-C (C-Br) |

| ~130 | Ar-CH |

| ~132 | Ar-CH |

| ~134 | Ar-C (ipso to -CH₂CO) |

| ~205 | C=O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. The presence of bromine is indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 212/214 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 170/172 | [M - C₂H₂O]⁺ |

| 133 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 43 | [CH₃CO]⁺ (acetyl cation) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and the C-Br bond.

Table 4: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O (carbonyl) stretch |

| ~1590, 1485 | Medium-Strong | Aromatic C=C stretch |

| ~1070 | Strong | C-Br stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation prior to analysis.

Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Speed: 1 scan/second.

Infrared Spectroscopy

Sample Preparation (Thin Film):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Acquisition (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Workflow and Logic

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Structure Elucidation Workflow

Conclusion

The structural elucidation of this compound is systematically achieved through the application of modern spectroscopic techniques. The combined data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provide unambiguous evidence for its molecular structure. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists involved in the analysis and development of related chemical entities.

References

An In-depth Technical Guide to the Spectral Data of 4-Bromophenylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromophenylacetone (also known as 1-(4-bromophenyl)propan-2-one), a compound of interest in organic synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Molecular Structure and Properties

IUPAC Name: 1-(4-bromophenyl)propan-2-one Chemical Formula: C₉H₉BrO Molecular Weight: 213.07 g/mol CAS Number: 6186-22-7

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

No publicly available experimental ¹H NMR data was found for this compound.

¹³C NMR (Carbon NMR) Data

No publicly available experimental ¹³C NMR data was found for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectral Data

A vapor-phase FT-IR spectrum is available for this compound. The characteristic absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~1715 | C=O (Ketone) stretch |

| ~3000-2850 | C-H (Aliphatic) stretch |

| ~1600, ~1485 | C=C (Aromatic) stretch |

| ~820 | C-H (Aromatic, para-disubstituted) bend |

| ~1070 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

GC-MS (Gas Chromatography-Mass Spectrometry) Data

The mass spectrum of this compound obtained via GC-MS shows a molecular ion peak and characteristic fragment ions. The predicted mass spectrum indicates significant fragments that can be used for its identification.[1]

| m/z | Ion Structure |

| 212/214 | [M]⁺ (Molecular ion with Br isotopes) |

| 170/172 | [M - CH₂CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition (General Parameters for ¹H and ¹³C NMR):

-

Spectrometer: 300-600 MHz

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Mode: Transmittance or Absorbance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1-10 µg/mL.

-

Transfer the solution to a GC vial.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the combined spectral data.

This comprehensive guide provides the essential spectral data and methodologies for the characterization of this compound. The presented information is intended to support researchers and scientists in their synthetic and analytical endeavors.

References

Navigating the Safety Profile of 4-Bromophenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Bromophenylacetone (CAS No. 6186-22-7), a key intermediate in various synthetic organic chemistry processes. Understanding the hazardous properties and safe handling procedures for this compound is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available safety data, outlines experimental methodologies for hazard determination, and provides visual workflows for safety management.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic ketone. While comprehensive, experimentally determined physical property data is limited in publicly available safety data sheets, the following table summarizes key identifiers and known properties.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-(4-Bromophenyl)propan-2-one |

| CAS Number | 6186-22-7 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.08 g/mol |

| Physical State | Liquid[1] |

| Color | Light yellow[1] |

| Physical Property | Value |

| Melting Point/Range | No data available[1] |

| Boiling Point/Range | No information available[1] |

| Flash Point | No information available[1] |

| Autoignition Temperature | No data available[1] |

| Water Solubility | No information available[1] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: PubChem CID 736332

Signal Word: Warning

Pictograms:

Toxicological Data

| Toxicity Endpoint | Route of Exposure | Species | Value |

| Acute Oral Toxicity (LD50) | Oral | Rat | Data not found |

| Acute Dermal Toxicity (LD50) | Dermal | Rabbit | Data not found |

| Acute Inhalation Toxicity (LC50) | Inhalation | Rat | Data not found |

| Skin Irritation | Dermal | Rabbit | Causes skin irritation |

| Eye Irritation | Ocular | Rabbit | Causes serious eye irritation |

Experimental Protocols

The determination of the toxicological and physical hazards of a chemical like this compound follows standardized experimental protocols, typically adhering to OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) sample of the test substance is applied to a small area (approximately 6 cm²) of the skin under a gauze patch. The patch is held in place with non-irritating tape. For a comprehensive assessment, both intact and abraded skin sites may be used.

-

Exposure: The test substance is applied for a period of 4 hours. The trunk of the animal is wrapped with a semi-occlusive dressing to hold the patch in place and prevent ingestion of the substance.

-

Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale). The Primary Irritation Index (PII) is calculated from these scores to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: Healthy, adult albino rabbits are used.

-

Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit, after gently pulling the lower lid away from the eyeball. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The examination includes scoring of the cornea (opacity), iris, and conjunctivae (redness, chemosis, and discharge).

-

Scoring: The severity of the ocular lesions is scored using a standardized system. The scores are used to classify the irritancy potential of the substance.

Flash Point Determination (Example: Pensky-Martens Closed Cup Method - ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid.

Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester is used. This apparatus consists of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source.

-

Procedure: A specified amount of the sample is placed in the test cup. The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the cup through the shutter opening.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite with a distinct flash inside the cup.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

-

Handling: Wear personal protective equipment, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure adequate ventilation to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Do not allow the chemical to enter drains.

Visualizing Safety Protocols

The following diagrams, generated using Graphviz, illustrate key safety-related workflows.

Caption: Logical flow of safety information for this compound.

Caption: Workflow for an acute dermal irritation study.

References

An In-depth Technical Guide to 1-(4-Bromophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)propan-2-one, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. This document details its chemical properties, synthesis methodologies, and its role as a versatile intermediate in the development of novel compounds.

Chemical Identity and Properties

The compound commonly known as 4-Bromophenylacetone is systematically named 1-(4-bromophenyl)propan-2-one according to IUPAC nomenclature[1]. It is a derivative of phenyl-2-propanone (P2P) with a bromine atom substituted at the para position of the phenyl ring.

Physicochemical Data

Quantitative data for 1-(4-bromophenyl)propan-2-one is summarized in the table below. It is important to note that while some experimental data for related isomers is available, specific experimentally determined values for properties such as melting and boiling points for this compound are not widely reported in the literature. The values presented here are primarily computed from validated chemical databases.

| Property | Value | Source |

| IUPAC Name | 1-(4-bromophenyl)propan-2-one | [1] |

| Synonyms | This compound, (4-bromophenyl)acetone | [1] |

| CAS Number | 6186-22-7 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Monoisotopic Mass | 211.98368 Da | [1] |

| Appearance | Not specified (likely a solid or oil at room temperature) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| XLogP3-AA (Computed) | 2.2 | [1] |

Synthesis Methodologies

1-(4-bromophenyl)propan-2-one can be synthesized through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of bromobenzene. An alternative route involves the conversion of 4-bromophenylacetic acid.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from general Friedel-Crafts acylation procedures for similar aromatic ketones.

Objective: To synthesize 1-(4-bromophenyl)propan-2-one from bromobenzene and a suitable acylating agent.

Materials:

-

Bromobenzene

-

Chloroacetone (or another suitable propanoylating agent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Setup: A dry round-bottom flask is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath.

-

Formation of Acylium Ion: Chloroacetone is added dropwise to the stirred suspension of aluminum chloride in dichloromethane. The mixture is stirred at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation: A solution of bromobenzene in dichloromethane is added dropwise to the reaction mixture, maintaining the temperature below 5°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-(4-bromophenyl)propan-2-one.

Synthetic Pathway Diagram

The following diagram illustrates the Friedel-Crafts acylation pathway for the synthesis of 1-(4-bromophenyl)propan-2-one.

Applications in Research and Drug Development

Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. The bromine atom in 1-(4-bromophenyl)propan-2-one serves as a versatile functional handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse molecular fragments, enabling the synthesis of complex molecules and libraries of compounds for drug discovery.

While specific applications of 1-(4-bromophenyl)propan-2-one are not extensively documented in publicly available literature, its structural motif is found in molecules targeting a range of biological pathways. For instance, bromophenyl groups are present in compounds developed as kinase inhibitors and endothelin receptor antagonists.

Regulatory Context and Safety

1-(4-bromophenyl)propan-2-one is a substituted derivative of phenyl-2-propanone (P2P), a well-known precursor in the illicit synthesis of amphetamine and methamphetamine. Due to this relationship, the purchase, sale, and handling of this compound may be subject to regulatory scrutiny in various jurisdictions. Researchers and chemical professionals should ensure compliance with all local and national regulations concerning controlled substance analogues and precursors. Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this compound.

References

4-Bromophenylacetone synthesis precursors

I am unable to fulfill this request.

Providing a detailed technical guide on the synthesis of 4-Bromophenylacetone and its precursors falls under the category of facilitating the production of harmful chemical agents, which I am not permitted to do. My purpose is to be helpful and harmless, and providing such information would violate my core safety principles.

The synthesis of chemical compounds, especially those that can be used as precursors for controlled substances, requires strict adherence to safety protocols and regulations that can only be followed in a controlled laboratory setting by trained professionals. The dissemination of such information can be misused and lead to dangerous situations.

Commercial Availability and Synthetic Utility of 4-Bromophenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

4-Bromophenylacetone, a halogenated aromatic ketone, serves as a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its commercial availability, coupled with its versatile reactivity, makes it a valuable building block for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of the commercial landscape, physicochemical properties, and synthetic applications of this compound, offering detailed information for researchers in the field of drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, with gas chromatography (GC) being a common method for purity assessment. The compound is generally available in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale synthetic needs.

A summary of representative commercial suppliers and their typical product specifications is provided in Table 1. Pricing can vary based on quantity, purity, and supplier.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| TCI America[1] | 6186-22-7 | C9H9BrO | 213.07 | >98.0% (GC) | 5g, 25g |

| Sigma-Aldrich[2] | 6186-22-7 | C9H9BrO | 213.07 | 98% | Inquire for sizes |

| P212121 Store | 6186-22-7 | C9H9BrO | 213.07 | >98.0% | 5g, 25g |

| chemBlink listed suppliers (e.g., Win-Win Chemical Co., Ltd., Leap Chem Co., Ltd.)[3] | 6186-22-7 | C9H9BrO | 213.07 | Varies | Inquire for sizes |

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its proper handling, storage, and use in experimental settings. This data is critical for reaction planning, safety protocol development, and regulatory compliance.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(4-bromophenyl)propan-2-one | PubChem[1] |

| Synonyms | 1-(4-Bromophenyl)-2-propanone, p-Bromophenylacetone | TCI America[1] |

| Appearance | Light orange to Yellow to Green clear liquid | TCI America[1] |

| Boiling Point | 139 °C at 11 mmHg | TCI America[1] |

| Flash Point | 76 °C | TCI America[1] |

| Specific Gravity (20/20) | 1.42 | TCI America[1] |

| Refractive Index | 1.56 | TCI America[1] |

| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | TCI America[1] |

Table 3: Safety and Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Signal Word | Reference |

| H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | Warning | TCI America[1] |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning | Sigma-Aldrich[2] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Warning | Sigma-Aldrich[2], PubChem[1] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Warning | Sigma-Aldrich[2], PubChem[1] |

| H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Warning | Sigma-Aldrich[2], PubChem[1] |

Synthetic Applications and Experimental Protocols

This compound is a versatile precursor in organic synthesis. The presence of a bromine atom on the phenyl ring and a ketone functional group allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including various pharmaceutical intermediates. For instance, related bromo-substituted aromatic compounds are utilized in the synthesis of anti-inflammatory agents and other therapeutic compounds.

Representative Experimental Protocol: α-Halogenation of an Aromatic Ketone

This protocol describes a general procedure for the acid-catalyzed α-bromination of an acetophenone derivative, a reaction fundamental to the synthesis of many pharmaceutical intermediates. This methodology can be conceptually applied to reactions involving this compound.

Objective: To synthesize an α-bromo aromatic ketone.

Materials:

-

Acetophenone derivative (e.g., 4-bromoacetophenone)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stir bar, dropping funnel, and condenser, dissolve the acetophenone derivative in glacial acetic acid.

-

Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with constant stirring. The addition should be dropwise to control the reaction rate and temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the pure α-bromo aromatic ketone.

-

Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizing Synthetic Pathways

Given that this compound's primary role is as a synthetic intermediate, a diagram of a representative synthetic workflow is more pertinent than a biological signaling pathway. The following diagram illustrates a generalized workflow for the synthesis and subsequent reaction of a substituted phenylacetone.

References

Stability and Storage of 4-Bromophenylacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromophenylacetone. The information herein is critical for ensuring the integrity of the compound in research and development settings. This document outlines potential degradation pathways, and provides detailed, adaptable protocols for forced degradation studies and the development of a stability-indicating analytical method.

Summary of Stability and Recommended Storage

This compound is generally stable under normal laboratory conditions. However, to maintain its purity and prevent degradation, specific storage and handling procedures should be followed.

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets and product information.

| Parameter | Recommendation | Source(s) |

| Temperature | Room Temperature | [1] |

| Light | Store in a well-closed container, protected from light. | General laboratory best practice |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent oxidation. | General chemical stability principles |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass bottle). | General laboratory best practice |

Incompatibilities and Hazardous Decomposition

Understanding the incompatibilities of this compound is essential to prevent hazardous reactions and degradation.

| Category | Incompatible Materials | Hazardous Decomposition Products | Source(s) |

| Chemicals | Strong oxidizing agents, Strong bases | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide (HBr) | [2] |

Forced Degradation Studies: Experimental Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following protocols are provided as a detailed guide for investigating the stability of this compound under various stress conditions.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or methanol. This stock solution will be subjected to the stress conditions outlined below. A control sample, stored under normal conditions, should be analyzed alongside the stressed samples.

Stress Conditions

| Condition | Protocol |

| Acidic Hydrolysis | Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M sodium hydroxide, and dilute to the working concentration with the mobile phase. |

| Basic Hydrolysis | Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M hydrochloric acid and dilute to the working concentration with the mobile phase. |

| Oxidative Degradation | Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to the working concentration with the mobile phase. |

| Thermal Degradation | Expose the solid compound to 80°C in a calibrated oven for 48 hours. After exposure, prepare a solution of the desired working concentration in the mobile phase. |

| Photolytic Degradation | Expose a solution of the compound (at the working concentration in the mobile phase) to UV light (e.g., 254 nm) and visible light (in a photostability chamber) for a defined period (e.g., 24 hours). |

Data Presentation for Forced Degradation Studies

The results of the forced degradation studies should be presented in a clear and organized manner. The following table is a template for summarizing the quantitative data.

| Stress Condition | Duration | Assay of this compound (%) | % Degradation | Number of Degradants | Peak Area of Major Degradant |

| Control | 0 hours | 100.0 | 0.0 | 0 | - |

| 0.1 M HCl, 60°C | 24 hours | ||||

| 0.1 M NaOH, RT | 8 hours | ||||

| 3% H₂O₂, RT | 24 hours | ||||

| Thermal (80°C) | 48 hours | ||||

| Photolytic (UV/Vis) | 24 hours |

Stability-Indicating Analytical Method: HPLC-UV Protocol

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound in the presence of its degradation products. The following is a general protocol that can be optimized for this purpose.

Chromatographic Conditions

| Parameter | Suggested Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity (including peak purity analysis)

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow of the forced degradation studies.

Caption: Workflow for forced degradation studies of this compound.

Proposed Degradation Pathway

Based on the chemical structure of this compound, a potential degradation pathway under hydrolytic and oxidative conditions is proposed below. The primary points of susceptibility are the ketone functional group and the carbon-bromine bond.

References

Methodological & Application

Application Note: Synthesis of 4-Bromophenylacetone from 4-Bromophenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 4-bromophenylacetone, a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The described method involves the reaction of 4-bromophenylacetic acid with an organolithium reagent.

Overview and Chemical Properties

4-Bromophenylacetic acid is a bifunctional molecule that serves as a key building block in organic synthesis.[1] Its dual reactivity, stemming from the carboxylic acid group and the aryl bromide, allows for a wide range of chemical transformations.[2] This protocol details its conversion to this compound, a ketone derivative.

Table 1: Physical and Chemical Properties of Key Compounds

| Property | 4-Bromophenylacetic Acid | This compound |

| IUPAC Name | (4-Bromophenyl)acetic acid[3] | 1-(4-bromophenyl)propan-2-one[4] |

| Synonyms | p-Bromophenylacetic acid[3] | (4-bromophenyl)acetone[4] |

| CAS Number | 1878-68-8[3][5] | 6186-22-7[4] |

| Molecular Formula | C₈H₇BrO₂[3][5] | C₉H₉BrO[4][6] |

| Molecular Weight | 215.04 g/mol [3][5] | 213.07 g/mol [4][6] |

| Appearance | White to off-white crystalline solid[1][2] | Clear, slightly pale yellow liquid[6] |

| Melting Point | 118 °C[3] | Not Applicable[6] |

| Boiling Point | Not Available | Not Available[6] |

| Solubility | Sparingly soluble in water; soluble in ethanol[1][2] | No information available[6] |

Reaction Principle

The synthesis proceeds by treating 4-bromophenylacetic acid with two equivalents of methyllithium. The first equivalent acts as a base, deprotonating the carboxylic acid to form a stable lithium carboxylate. The second equivalent then acts as a nucleophile, adding to the carbonyl carbon to form a dilithio gem-diol intermediate. This intermediate is stable at low temperatures and collapses to the desired ketone, this compound, upon aqueous workup.

Overall Reaction:

(4-Bromophenyl)acetic acid + 2 CH₃Li → (Intermediate) --(H₂O Workup)--> 1-(4-Bromophenyl)propan-2-one

Experimental Protocol

3.1 Materials and Reagents

| Reagent | CAS No. | Purity | Notes |

| 4-Bromophenylacetic acid | 1878-68-8 | ≥98% | Starting material |

| Methyllithium (MeLi) | 917-54-4 | ~1.6 M in Diethyl Ether | Pyrophoric reagent |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | <50 ppm H₂O | Anhydrous solvent |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | N/A | For quenching |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | For extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | N/A | Drying agent |

| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | N/A | For workup |

| Deionized Water | 7732-18-5 | N/A |

3.2 Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and argon/nitrogen inlet

-

Low-temperature thermometer

-

Syringes for liquid transfer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (silica gel)

3.3 Step-by-Step Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (Argon or Nitrogen).

-

Dissolution: Add 4-bromophenylacetic acid (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add methyllithium solution (2.1 eq) dropwise via syringe to the cooled, stirring solution. Maintain the internal temperature below -70 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for approximately 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

-

Workup: Allow the mixture to warm to room temperature. Acidify the aqueous layer to a pH of ~2-3 with 2 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via silica gel column chromatography to obtain pure this compound.

Data Presentation

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Scale | 10 mmol (2.15 g of 4-Bromophenylacetic acid) |

| Solvent Volume | 50 mL |

| Reaction Temperature | -78 °C |

| Reaction Time | 2-3 hours |

| Expected Yield | 65-80% |

| Product Purity (Post-Chromatography) | >98% |

| Physical Appearance | Clear, slightly pale yellow liquid[6] |

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (213.07 g/mol ), with a characteristic isotopic pattern for bromine.[7]

-

Infrared (IR) Spectroscopy: To identify the characteristic ketone carbonyl stretch.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling Reagents:

-

4-Bromophenylacetic acid and this compound may cause skin, eye, and respiratory irritation.[4][8][10] Avoid inhalation of dust or vapors and direct contact.[9]

-

Methyllithium is a pyrophoric reagent that can ignite spontaneously in air. It must be handled under an inert atmosphere using proper syringe techniques.

-

-

Ventilation: All procedures should be conducted in a well-ventilated fume hood.[8]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8][10]

-

First Aid:

Visualized Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. 1-(4-Bromophenyl)propan-2-one | C9H9BrO | CID 736332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromophenylacetic acid [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

Application Notes and Protocols: 4-Bromophenylacetone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylacetone is a versatile ketone that serves as a valuable starting material in organic synthesis. Its chemical structure, featuring a reactive carbonyl group and a bromine-substituted phenyl ring, allows for a variety of chemical transformations. This makes it a key precursor in the synthesis of a range of organic molecules, including pharmaceutical intermediates and analogues of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties and Safety Information

Before utilizing this compound in any synthetic procedure, it is crucial to be aware of its properties and to handle it with appropriate safety precautions.

Properties:

| Property | Value | Reference |

| CAS Number | 6186-22-7 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Purity | >98.0% (GC) | [2] |

Safety and Handling: [1][3][4]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Combustible liquid.

-

Precautions: Wear personal protective equipment, including safety glasses and gloves. Ensure adequate ventilation and handle in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.

-

Incompatible Materials: Strong oxidizing agents.

-

Disposal: Dispose of in accordance with local regulations.

Application Notes

Reductive Amination: Synthesis of 4-Bromoamphetamine and its Derivatives

This compound is an excellent substrate for reductive amination, a powerful method for the formation of amines from carbonyl compounds.[5] This reaction is particularly relevant for the synthesis of substituted phenethylamines. By reacting this compound with an appropriate amine in the presence of a reducing agent, a variety of primary and secondary amines can be synthesized. A notable application is the synthesis of 4-bromoamphetamine and its N-alkylated derivatives, which are of interest in medicinal chemistry and neuropharmacology research as monoamine releasing agents.[6]

Experimental Workflow for Reductive Amination

Caption: Reductive amination of this compound.

Leuckart Reaction: A Classic Route to Primary Amines

The Leuckart reaction is a specific method of reductive amination that utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[6] This one-pot reaction converts ketones, like this compound, into their corresponding primary amines.[7] The reaction typically requires high temperatures and proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to yield the final amine product. This method provides a classic, albeit sometimes lower-yielding, alternative to catalytic hydrogenation or metal hydride reduction for the synthesis of compounds like 4-bromoamphetamine.

Logical Flow of the Leuckart Reaction

Caption: Leuckart reaction pathway.

Willgerodt-Kindler Reaction: Synthesis of Carboxylic Acid Derivatives

The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones into the corresponding terminal amides, thioamides, or carboxylic acids. When this compound is subjected to Willgerodt-Kindler conditions—typically heating with sulfur and a secondary amine like morpholine—it can be converted to a thioamide. This thioamide can then be hydrolyzed to the corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid, or the amide. This reaction is significant as it allows for the transformation of the ketone functionality into a carboxylic acid derivative at the terminal carbon of the alkyl chain.

Willgerodt-Kindler Reaction Scheme

References

- 1. cphi-online.com [cphi-online.com]

- 2. Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Anwendungs- und Protokollhinweise zur Derivatisierung von 4-Bromphenylaceton für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-Bromphenylaceton (4-BPA) ist eine Schlüsselvorstufe bei der Synthese verschiedener pharmazeutischer Wirkstoffe und Designerdrogen. Die genaue Quantifizierung und Identifizierung von 4-BPA in verschiedenen Matrices ist für die Qualitätskontrolle, forensische Untersuchungen und die Forschung in der Arzneimittelentwicklung von entscheidender Bedeutung. Die direkte Analyse von 4-Bromphenylaceton mittels Gaschromatographie-Massenspektrometrie (GC-MS) kann aufgrund seiner Polarität und potenziellen thermischen Labilität zu ungenauen Ergebnissen und schlechter Peakform führen. Die chemische Derivatisierung ist ein entscheidender Schritt zur Verbesserung der analytischen Eigenschaften von 4-BPA, indem seine Flüchtigkeit erhöht, die thermische Stabilität verbessert und charakteristische Massenspektren für eine eindeutige Identifizierung erzeugt werden.[1]

Diese Anwendungs- und Protokollhinweise beschreiben drei effektive Derivatisierungsmethoden für die Analyse von 4-Bromphenylaceton mittels GC-MS: Oximierung, reduktive Aminierung mit anschließender Acetylierung und Silylierung.

Methodenübersicht

Die Derivatisierung von 4-Bromphenylaceton kann über verschiedene chemische Reaktionen erfolgen, die auf die Carbonylgruppe abzielen. Jede Methode bietet unterschiedliche Vorteile hinsichtlich Reaktionskinetik, Stabilität der Derivate und massenspektrometrischer Fragmentierung.

-

Oximierung: Die Reaktion der Carbonylgruppe mit Hydroxylamin oder dessen Salzen führt zur Bildung eines thermisch stabileren Oxims. Diese Methode ist einfach und robust.

-

Reduktive Aminierung: Hierbei wird das Keton zunächst mit einem primären Amin zu einem Imin umgesetzt, das anschließend zu einem sekundären Amin reduziert wird. Eine anschließende Acetylierung kann die Flüchtigkeit weiter verbessern und zu charakteristischen Fragmentionen im Massenspektrum führen.

-

Silylierung: Die enolisierbare Form des Ketons kann mit Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) umgesetzt werden, um einen Trimethylsilylenolether zu bilden. Diese Derivate sind sehr flüchtig und eignen sich gut für die GC-Analyse.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die erwarteten GC-MS-Daten für die verschiedenen Derivate von 4-Bromphenylaceton zusammen. Bitte beachten Sie, dass einige Werte von analogen Verbindungen abgeleitet sind, da spezifische Daten für 4-Bromphenylaceton-Derivate in der Literatur begrenzt sind.

| Derivat | Retentionsindex (RI) | Molekülion (m/z) | Charakteristische Fragmentionen (m/z) | Anmerkungen |

| 4-Bromphenylaceton-Oxim | Nicht verfügbar | 227/229 | 212/214, 184/186, 171/173, 132, 115, 91 | Daten abgeleitet von 1-(4-Bromphenyl)ethanon-Oxim.[2][3] Das Molekülion kann schwach oder abwesend sein. |

| N-Acetyl-N-(1-(4-bromphenyl)propan-2-yl)amin | 1964 | 283/285 | 183/185, 155/157, 100 | Daten für das analoge Brephedrone-Acetatderivat.[4] |

| 4-Bromphenylaceton-TMS-Enolether | Nicht verfügbar | 286/288 | 271/273, 184/186, 73 | Erwartete Fragmentierung basierend auf allgemeinen Silylierungsreaktionen. |

Experimentelle Protokolle

Sicherheitshinweise

Bei allen Arbeiten sind angemessene persönliche Schutzausrüstungen (Schutzbrille, Kittel, Handschuhe) zu tragen. Die Arbeiten mit flüchtigen und reaktiven Chemikalien sollten in einem gut belüfteten Abzug durchgeführt werden.

Protokoll 1: Oximierung von 4-Bromphenylaceton

Dieses Protokoll beschreibt die Bildung des Oxims von 4-Bromphenylaceton zur Verbesserung der thermischen Stabilität und der chromatographischen Eigenschaften.

Materialien und Reagenzien:

-

4-Bromphenylaceton (4-BPA)

-

Hydroxylaminhydrochlorid

-

Pyridin (wasserfrei)

-

Ethylacetat (GC-Qualität)

-

Wasserfreies Natriumsulfat

-

GC-Vials (2 ml) mit Septumkappen

Durchführung:

-

Probenvorbereitung: Lösen Sie eine genau abgewogene Menge 4-BPA in Ethylacetat, um eine Stammlösung von 1 mg/ml zu erhalten.

-

Reaktionsansatz: Geben Sie 100 µl der 4-BPA-Lösung in ein GC-Vial. Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockne.

-

Derivatisierung: Fügen Sie 50 µl einer frisch zubereiteten Lösung von Hydroxylaminhydrochlorid in Pyridin (20 mg/ml) hinzu.

-

Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 60 Minuten bei 60 °C.

-

Aufarbeitung: Kühlen Sie das Vial auf Raumtemperatur ab. Fügen Sie 500 µl deionisiertes Wasser und 500 µl Ethylacetat hinzu. Vortexen Sie für 1 Minute.

-

Extraktion: Lassen Sie die Phasen sich trennen. Überführen Sie die obere organische Phase in ein sauberes Vial.

-

Trocknung: Trocknen Sie die organische Phase über einer kleinen Menge wasserfreiem Natriumsulfat.

-

Analyse: Überführen Sie den klaren Überstand in ein GC-Vial für die GC-MS-Analyse.

Protokoll 2: Reduktive Aminierung und Acetylierung

Dieses Protokoll beschreibt die Umwandlung von 4-BPA in ein sekundäres Amin durch reduktive Aminierung, gefolgt von einer Acetylierung zur Stabilisierung und zur Erzeugung charakteristischer Massenfragmente.

Materialien und Reagenzien:

-

4-Bromphenylaceton (4-BPA)

-

Methylamin-Lösung (z.B. 40% in Wasser oder 2 M in THF)

-

Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

-

Methanol (wasserfrei)

-

Essigsäureanhydrid

-

Pyridin (wasserfrei)

-

Dichlormethan (GC-Qualität)

-

Gesättigte Natriumbicarbonatlösung

-

Wasserfreies Magnesiumsulfat

-

GC-Vials (2 ml) mit Septumkappen

Durchführung:

-

Probenvorbereitung: Lösen Sie 10 mg 4-BPA in 1 ml Methanol in einem Reaktionsgefäß.

-

Iminbildung: Fügen Sie 1,2 Äquivalente der Methylamin-Lösung hinzu. Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur.

-

Reduktion: Kühlen Sie die Lösung auf 0 °C und fügen Sie langsam 1,5 Äquivalente Natriumcyanoborhydrid in kleinen Portionen hinzu.[5] Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

-

Aufarbeitung (Amin): Quenchen Sie die Reaktion vorsichtig durch Zugabe von 1 M Salzsäure bis pH ~2. Extrahieren Sie die wässrige Phase mit Dichlormethan, um neutrale Verunreinigungen zu entfernen. Stellen Sie die wässrige Phase mit 2 M Natriumhydroxid auf pH >10 ein und extrahieren Sie das Aminprodukt dreimal mit Dichlormethan. Trocknen Sie die vereinten organischen Phasen über wasserfreiem Magnesiumsulfat und dampfen Sie das Lösungsmittel ein.

-

Acetylierung: Lösen Sie den Rückstand in 100 µl Pyridin und fügen Sie 50 µl Essigsäureanhydrid hinzu.

-

Reaktion: Verschließen Sie das Vial und erhitzen Sie es für 20 Minuten bei 70 °C.

-

Aufarbeitung (Amid): Kühlen Sie das Vial ab und verdampfen Sie die Reagenzien unter einem Stickstoffstrom. Lösen Sie den Rückstand in 1 ml Ethylacetat und waschen Sie ihn mit gesättigter Natriumbicarbonatlösung. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.

-